molecular formula C12H19NO3 B14004332 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) CAS No. 78987-73-2

2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)

Cat. No.: B14004332
CAS No.: 78987-73-2
M. Wt: 225.28 g/mol
InChI Key: ACRPGPVCAXRVPP-UHFFFAOYSA-N
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Description

2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol is an organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxyphenyl group and a hydroxyethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with o-phenetidine . The reaction conditions include:

    Temperature: The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.

    Solvents: Common solvents include ethanol or other organic solvents that can dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Purification Steps: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate biological responses.

    Inhibit Enzymes: Inhibit specific enzymes involved in metabolic pathways.

    Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

CAS No.

78987-73-2

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C12H19NO3/c1-2-16-12-6-4-3-5-11(12)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3

InChI Key

ACRPGPVCAXRVPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N(CCO)CCO

Origin of Product

United States

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